molecular formula C15H10F2O B8156564 2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene

2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene

Cat. No.: B8156564
M. Wt: 244.23 g/mol
InChI Key: AKIUMMZARFVFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene is an organic compound characterized by the presence of a benzyloxy group, an ethynyl group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting a suitable benzyl halide with a phenol derivative under basic conditions to form the benzyloxy ether.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide is coupled with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.

    Reduction: The ethynyl group can be reduced to form an alkene or alkane.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the ethynyl group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3,5-difluorobenzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.

    Pathways: It can participate in metabolic pathways involving oxidation, reduction, and substitution reactions, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)ethanol: Similar in structure but lacks the ethynyl and fluorine groups.

    2-(Benzyloxy)phenol: Contains a hydroxyl group instead of the ethynyl group.

    3-(Benzyloxy)pyridin-2-amine: Contains a pyridine ring instead of a benzene ring.

Properties

IUPAC Name

1-ethynyl-3,5-difluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c1-2-12-8-13(16)9-14(17)15(12)18-10-11-6-4-3-5-7-11/h1,3-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIUMMZARFVFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1)F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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